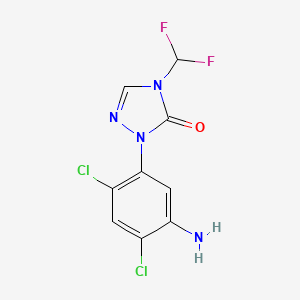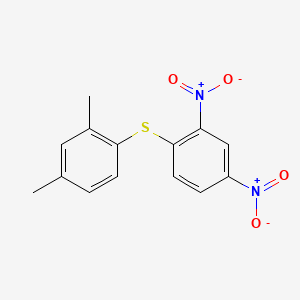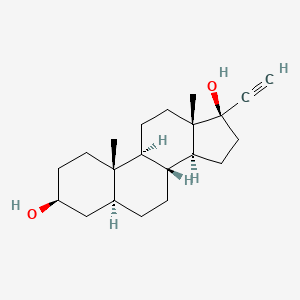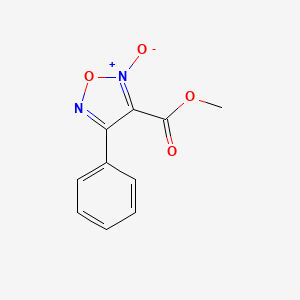![molecular formula C5H10O5 B13442157 L-[13C5]Xylose](/img/structure/B13442157.png)
L-[13C5]Xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-[13C5]Xylose is a labeled form of xylose, a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . The “L” denotes the levorotary form, and “[13C5]” indicates that the five carbon atoms in the molecule are isotopically labeled with carbon-13. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-[13C5]Xylose typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of xylose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotopic label.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of biomass using microorganisms that have been genetically engineered to incorporate carbon-13 into the xylose produced. This method leverages the natural metabolic pathways of the microorganisms, which are optimized to produce high yields of the labeled compound .
化学反応の分析
Types of Reactions
L-[13C5]Xylose undergoes various chemical reactions, including:
Oxidation: This reaction can convert xylose into xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Substitution: Xylose can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylose derivatives from substitution reactions .
科学的研究の応用
L-[13C5]Xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of xylose metabolism.
Biology: Employed in studies of plant metabolism and the role of xylose in cell wall biosynthesis.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and function.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
作用機序
The mechanism of action of L-[13C5]Xylose involves its metabolism through the oxido-reductase pathway in eukaryotic organisms. It is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .
類似化合物との比較
Similar Compounds
D-Xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: A ketose form of xylose.
Arabinose: Another aldopentose similar to xylose.
Uniqueness
L-[13C5]Xylose is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms of xylose metabolism is essential .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
155.09 g/mol |
IUPAC名 |
(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/i1+1,2+1,3+1,4+1,5+1 |
InChIキー |
SRBFZHDQGSBBOR-CVMUNTFWSA-N |
異性体SMILES |
[13CH2]1[13CH]([13CH]([13CH]([13CH](O1)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)


![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)

![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)

![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)





